

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **benzamidine**, a critical reagent in biochemical research and pharmaceutical development. Primarily utilized as its hydrochloride salt, **benzamidine** is a cornerstone protease inhibitor, valued for its ability to prevent the degradation of proteins during extraction and purification.

Physical Properties

Benzamidine is an aromatic amidine that is typically handled as its more stable and water-soluble hydrochloride salt. The key physical characteristics are summarized below, distinguishing between the free base and the hydrochloride form.

Table 1: Physical Properties of Benzamidine and Benzamidine Hydrochloride



| Property | Benzamidine (Free Base) | Benzamidine Hydrochloride |
|-------------------|--------------------------------------|--|
| IUPAC Name | Benzenecarboximidamide | Benzenecarboximidamide hydrochloride |
| Molecular Formula | C7H8N2 | C7H8N2·HCI (or C7H9CIN2) |
| Molecular Weight | 120.15 g/mol [1][2] | 156.61 g/mol [2] |
| Appearance | White solid[1] | White to off-white crystalline powder[2] |
| Melting Point | 64–66 °C[1] | 86–88 °C (monohydrate)[2]; 169-173 °C (anhydrous) |
| Boiling Point | Not readily available | 208.5 °C at 760 mmHg |
| Density | 1.22 g/cm ³ [1] | 1.09 g/cm ³ |
| UV λmax | Not applicable | 229 nm |
| рКа | Not readily available (Weak Base) | The pKa of the conjugate acid (benzamidinium ion) is ~11.6 |

Solubility

The solubility of **benzamidine** hydrochloride is a critical factor for its application in aqueous buffer systems. It is readily soluble in water and polar organic solvents.

Table 2: Solubility of Benzamidine Hydrochloride

| Solvent | Solubility |
|---|---|
| Water | Soluble; 50 mg/mL (may require heating) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL |
| Ethanol | 10 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |



Chemical Properties and Structure Chemical Structure

Benzamidine consists of a central amidine group (-C(NH)NH₂) attached to a phenyl ring. In solution at physiological pH, the amidine group is protonated, forming the positively charged benzamidinium ion. This cation is the biologically active form responsible for protease inhibition. The structure features distinct C=N (129 pm) and C-N (135 pm) bond lengths.[1]

Caption: Structure of the Benzamidinium Ion.

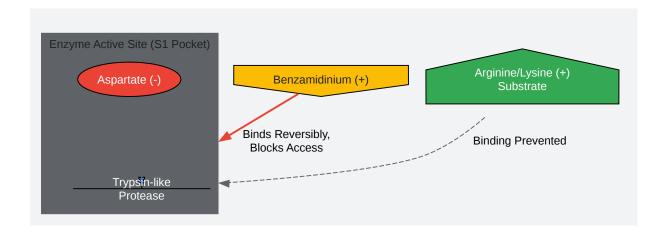
Reactivity and Stability

- Protease Inhibition: The primary chemical reactivity of interest is its function as a reversible,
 competitive inhibitor of serine proteases.
- Stability: **Benzamidine** hydrochloride is stable as a crystalline solid when stored in a cool, dry place.[2] However, aqueous solutions are susceptible to oxidation and hydrolysis, especially under basic conditions, and should be prepared fresh daily for optimal activity.
- Synthetic Utility: The **benzamidine** moiety serves as a building block in organic synthesis, for reactions such as the formation of substituted imidazoles and triazines.

Mechanism of Action as a Protease Inhibitor

Benzamidine functions as a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds following positively charged amino acid residues like lysine and arginine. The positively charged benzamidinium ion acts as a mimic of the natural substrate's side chain. It binds with high affinity to the S1 specificity pocket of the enzyme's active site, which is characterized by a negatively charged aspartate residue at its base. This binding event physically blocks the true substrate from accessing the active site, thereby inhibiting catalysis.





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Caption: Mechanism of Competitive Inhibition.

Table 3: Inhibition Constants (K_i) of Benzamidine for Various Serine Proteases

| Enzyme | K _i Value (μΜ) |
|--|---------------------------|
| Trypsin | 21 - 35 |
| Thrombin | 220 - 320 |
| Plasmin | 350 |
| Tryptase | 20 |
| Urokinase-type Plasminogen Activator (uPA) | 97 |
| Factor Xa | 110 |

Experimental Protocols

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines the determination of the acid dissociation constant (pKa) for the benzamidinium ion.



- Preparation of Buffers: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately pH 9.5 to 13.5 (e.g., carbonate-bicarbonate or phosphate-based buffers).
- Preparation of Stock Solution: Prepare a concentrated stock solution of benzamidine hydrochloride in deionized water.
- Sample Preparation: For each buffer, prepare a sample by diluting a fixed volume of the **benzamidine** stock solution into the buffer to a constant final concentration.
- Spectrophotometric Measurement: Scan each sample across the UV range (e.g., 200-300 nm) to identify the wavelength of maximum absorbance difference between the protonated (benzamidinium) and neutral (benzamidine) species. The reported λmax for the hydrochloride salt is 229 nm.
- Data Collection: Measure the absorbance of each sample at this predetermined analytical wavelength.
- Data Analysis: Plot the measured absorbance against the corresponding pH of the buffer.
- pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the benzamidinium ion.

Protocol: Serine Protease Inhibition Assay

This protocol provides a general workflow for quantifying the inhibitory activity of **benzamidine** against a model serine protease, trypsin, using a chromogenic substrate.

- Reagent Preparation:
 - Enzyme Solution: Prepare a working solution of trypsin in a suitable assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂).
 - Substrate Solution: Prepare a solution of a chromogenic substrate, such as Nα-Benzoyl-Larginine 4-nitroanilide hydrochloride (BAPNA), in DMSO.
 - Inhibitor Solutions: Prepare a series of dilutions of benzamidine hydrochloride in the assay buffer, covering a range of concentrations (e.g., 0 μM to 500 μM).

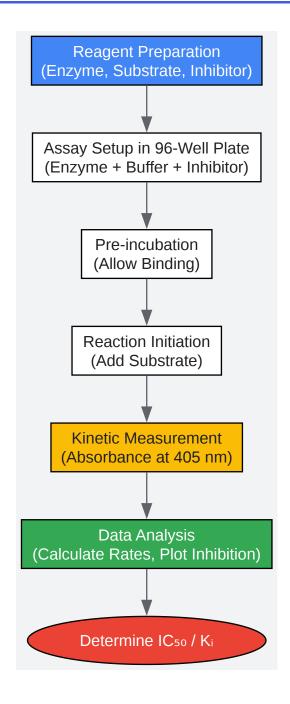
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- Assay Setup: In a 96-well microplate, add the assay buffer, a fixed amount of the trypsin solution, and the varying concentrations of the **benzamidine** inhibitor solution to the appropriate wells. Include control wells with no inhibitor.
- Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Monitor the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the initial reaction velocity (rate) for each inhibitor concentration.
 - Plot the reaction rate as a function of the benzamidine concentration.
 - Fit the data to an appropriate inhibition model to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and subsequently calculate the K_i.





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Caption: Experimental Workflow for a Protease Inhibition Assay.

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References

- 1. Benzamidine Wikipedia [en.wikipedia.org]
- 2. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
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